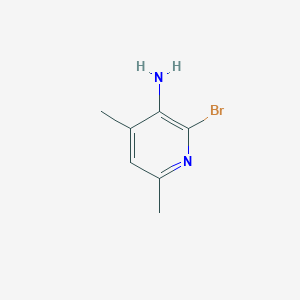

3-Amino-2-bromo-4,6-dimethylpyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCPMPRWVKYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365909 | |

| Record name | 3-Amino-2-bromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104829-98-3 | |

| Record name | 2-Bromo-4,6-dimethyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104829-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-bromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Bromo 4,6 Dimethylpyridine

Precursor Synthesis and Reaction Pathways

The journey to synthesizing 3-Amino-2-bromo-4,6-dimethylpyridine often begins with the construction of the core pyridine (B92270) ring, followed by the introduction of the required functional groups. A common precursor is 2-amino-4,6-dimethylpyridine (B145770). One synthetic route to this precursor starts with 3-aminocrotononitrile, which is treated with acetic acid and then concentrated sulfuric acid to yield 2-amino-4,6-dimethylpyridine with a high degree of purity. google.com Another approach involves the condensation of ethyl acetoacetate (B1235776) with formaldehyde (B43269) and ammonia (B1221849) to form 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine, which is then oxidized and decarboxylated to produce 2,6-dimethylpyridine. orgsyn.org This can subsequently be aminated.

Advanced Synthetic Approaches and Strategies

Achieving the desired substitution pattern on the pyridine ring requires precise control over regioselectivity. Advanced synthetic methods, including lithiation, coupling reactions, and specific halogenation and amination techniques, are employed to achieve this.

Lithiation and Coupling Reactions in Pyridine Functionalization

Directed ortho-metalation, or lithiation, is a powerful tool for the regioselective functionalization of pyridine derivatives. clockss.orgresearchgate.net By choosing an appropriate directing group, a lithium reagent can be directed to a specific position on the pyridine ring. clockss.org For instance, the lithiation of 3-substituted pyridines can be directed to the 4-position. researchgate.net The resulting organolithium intermediate can then react with an electrophile to introduce a new substituent. clockss.orgresearchgate.net

Following lithiation, coupling reactions such as Suzuki or Negishi cross-couplings can be employed to form carbon-carbon bonds, further diversifying the pyridine structure. znaturforsch.com For example, a 3-bromopyridine (B30812) can be lithiated at the 4-position, transmetalated with zinc chloride, and then subjected to a Negishi cross-coupling with an aryl halide to introduce an aryl group at the 4-position. znaturforsch.com

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the pyridine ring is a crucial step. The regioselectivity of bromination is highly dependent on the existing substituents and the reaction conditions. daneshyari.com For instance, the bromination of activated pyridines, such as those with amino or hydroxy groups, can be achieved with N-bromosuccinimide (NBS). daneshyari.comresearchgate.net The reactivity and regioselectivity are influenced by the position of the activating group. researchgate.net

For the synthesis of this compound, a key step could involve the bromination of 3-amino-4,6-dimethylpyridine. The amino group is a strong activating group and directs electrophilic substitution. A documented synthesis of a similar compound, 6-bromo-2,4-dimethyl-pyridin-3-amine, involves the reaction of 2,4-dimethylpyridin-3-amine (B86116) with bromine in dichloromethane (B109758). chemicalbook.com This suggests that direct bromination of an aminodimethylpyridine precursor is a viable strategy.

Another approach involves the bromination of pyridine N-oxides, which can offer different regioselectivity compared to the parent pyridine. tcichemicals.comwordpress.comnih.gov Activation of the N-oxide with an agent like p-toluenesulfonic anhydride (B1165640) allows for regioselective bromination at the C2-position using a bromide source like tetrabutylammonium (B224687) bromide. tcichemicals.comwordpress.comnih.gov

Amination Strategies in Substituted Pyridines

Introducing an amino group onto a pyridine ring can be accomplished through various methods. One common strategy is nucleophilic aromatic substitution (SNA_r_) of a halogenated pyridine. chemrxiv.orgacs.org For example, a 2-bromopyridine (B144113) derivative can be aminated by reaction with an amine source, often in the presence of a base or a catalyst. acs.org

Alternative strategies for amination include the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, though this method often requires harsh conditions. youtube.com More recent developments have focused on metal-catalyzed C-N cross-coupling reactions and C-H amination strategies. nih.gov Another innovative approach involves the conversion of pyridines into phosphonium (B103445) salts, which can then react with sodium azide (B81097) to form iminophosphoranes, versatile precursors to amino groups. nih.govacs.org

Catalytic Systems and Their Optimization in Synthetic Procedures

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of pyridine synthesis and functionalization, various catalytic systems are employed.

For the construction of the pyridine ring itself, zeolite catalysts have been used in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridines and picolines. nih.gov Magnetically recoverable nanocatalysts are also gaining traction due to their high activity, reusability, and environmentally friendly nature. rsc.org These catalysts have been successfully applied in the synthesis of polysubstituted pyridines. rsc.org

In the functionalization of the pyridine ring, palladium catalysts are widely used for cross-coupling reactions. nih.gov For instance, palladium-catalyzed alkylation of iodo-substituted quinolines has been reported. nih.gov Nickel catalysts have also been shown to be effective for the reductive coupling of bromopyridines with tertiary alkyl bromides. organic-chemistry.org Furthermore, electrocatalytic hydrogenation using a rhodium on carbon (Rh/C) catalyst has been demonstrated for the hydrogenation of pyridines to piperidines under mild conditions. acs.org

The optimization of these catalytic systems involves fine-tuning reaction parameters such as temperature, solvent, catalyst loading, and ligand choice to maximize yield and selectivity.

Purification Methodologies in Synthesis

After the synthesis of this compound, purification is essential to isolate the target compound from unreacted starting materials, byproducts, and catalysts. Common purification techniques include:

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for effective purification.

Column Chromatography: This is a versatile method for separating mixtures of compounds. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is passed through the column. Different components of the mixture travel through the column at different rates, allowing for their separation. A patent describing the synthesis of a similar compound, 6-bromo-2,4-dimethyl-pyridin-3-amine, utilizes column chromatography for purification. chemicalbook.com

Suction Filtration: This method is often used to collect the solid product after precipitation or crystallization. kirsoplabs.co.uk The solid is collected on a filter paper in a Büchner funnel under vacuum.

Washing: The collected solid is often washed with a solvent in which the impurities are soluble but the desired product is not. This helps to remove residual impurities. kirsoplabs.co.uk

The selection of the appropriate purification method or a combination of methods depends on the physical properties of the target compound and the nature of the impurities.

Reactivity and Reaction Mechanisms of 3 Amino 2 Bromo 4,6 Dimethylpyridine

Cross-Coupling Reactions and their Mechanistic Insights

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For substituted bromopyridines like 3-Amino-2-bromo-4,6-dimethylpyridine, the carbon-bromine bond is a key site for such transformations, typically catalyzed by transition metals like palladium.

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. While specific studies detailing the Suzuki coupling of this compound are not extensively documented, the reaction is widely applied to similar bromo-amino-pyridine structures. The general mechanism involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyridine (B92270). This is followed by transmetalation with a boronic acid or ester (in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

For aminopyridine substrates, the amino group can sometimes complicate the reaction by coordinating to the palladium catalyst, potentially requiring specific ligand choices or protection strategies to achieve high yields. Studies on related unprotected ortho-bromoanilines have demonstrated successful Suzuki-Miyaura couplings with a variety of boronic esters, suggesting that this compound would be a viable substrate for creating biaryl and other coupled structures.

Table 1: General Conditions for Suzuki Coupling of Bromopyridines

| Component | Example | Purpose |

|---|---|---|

| Substrate | Aryl/Heteroaryl Bromide | Electrophilic partner |

| Coupling Partner | Arylboronic acid or ester | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | PPh₃, Buchwald ligands | Stabilizes the catalyst and modulates reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Water | Dissolves reactants and facilitates the reaction |

Sonogashira Coupling Pathways

The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly effective for functionalizing bromopyridines. The mechanism proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-complex. The final step is reductive elimination, which forms the C(sp)-C(sp²) bond and regenerates the Pd(0) catalyst.

The presence of the amino group on the pyridine ring in this compound is generally well-tolerated in Sonogashira couplings, making this a direct method for synthesizing alkynyl-substituted aminopyridines. A comparison with 2-Amino-3-hydroxy-4,6-dimethylpyridine highlights that the bromine at the 2-position in this compound enables its participation in such cross-coupling reactions, a reactivity the hydroxy-substituted analogue lacks directly.

Kumada Cross-Coupling Mechanisms

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. researchgate.net The reaction is typically catalyzed by nickel or palladium complexes. The catalytic cycle is analogous to other cross-coupling reactions. clockss.org It starts with the oxidative addition of the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into the carbon-bromine bond of the substrate. clockss.org This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new carbon-carbon bond. clockss.org

A significant challenge when applying Kumada coupling to substrates with functional groups like amines is the high reactivity and basicity of the Grignard reagent. The amino group in this compound would likely be deprotonated by the Grignard reagent, consuming an equivalent of the nucleophile. However, methods have been developed for the Kumada-type reaction of unprotected bromoanilines, which use specific Buchwald-type ligands to achieve successful coupling with alkyl Grignard reagents, suggesting a feasible pathway for the title compound. nih.gov

Hiyama Cross-Coupling Reactivity

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilicon compound. libretexts.org A key feature of this reaction is the requirement of an activator, typically a fluoride (B91410) source (like TBAF) or a base, to generate a hypervalent silicon species which is competent for transmetalation. libretexts.org The catalytic cycle involves the standard sequence of oxidative addition, transmetalation from the activated organosilane, and reductive elimination. libretexts.org

Organosilanes are known for their stability and low toxicity, making the Hiyama coupling an attractive alternative to other methods. libretexts.org The reaction tolerates a wide range of functional groups. While the amino group in this compound could potentially interact with the catalyst, studies on similar substrates have shown successful couplings. For instance, microwave-promoted Hiyama couplings of aryl bromides have been achieved, although it was noted that an amino group could potentially lead to catalyst poisoning in some cases. chemguide.co.uk

Nucleophilic and Electrophilic Substitution Reactions

Beyond metal-catalyzed cross-couplings, the pyridine ring and its substituents can undergo other substitution reactions. The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the attached functional groups, dictates its reactivity towards nucleophiles and electrophiles.

Reactivity at the Bromine-Substituted Position

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom makes the positions ortho (2- and 6-) and para (4-) to it activated towards nucleophilic attack. In this compound, the bromine is at an activated position.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Finally, the bromide ion is expelled as the leaving group, restoring the aromaticity of the ring.

The amino group at the 3-position and the methyl groups at the 4- and 6-positions are electron-donating, which can decrease the electrophilicity of the carbon atom attached to the bromine, potentially making the SNAr reaction slower compared to an un-substituted bromopyridine. However, strong nucleophiles can still displace the bromide. Studies on related systems, such as the reaction of amines with 3-bromo-4-nitropyridine, demonstrate that nucleophilic substitution at the bromine position occurs, although other rearrangements like nitro-group migration can also happen depending on the substrate and conditions. clockss.org The synthesis of various amines often relies on the nucleophilic substitution of an alkyl halide, where an amine acts as the nucleophile. libretexts.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-hydroxy-4,6-dimethylpyridine |

| 3-bromo-4-nitropyridine |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triphenylphosphine |

| Potassium carbonate |

| Potassium phosphate |

| Caesium carbonate |

| Toluene |

| Dioxane |

| Dimethylformamide |

Reactivity of the Amino Group

The amino group at the 3-position of the pyridine ring is a key locus of reactivity, participating in a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and diazotization, leading to a diverse array of derivatives.

Acylation and Alkylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl substituents on the nitrogen atom. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Diazotization: The diazotization of 3-aminopyridines, including this compound, can be achieved using reagents like t-butylnitrite in the presence of an acid. google.com Unlike the highly unstable pyridine-2-diazonium salts, the corresponding 3-diazonium salts exhibit greater stability, allowing for subsequent substitution reactions where the diazonium group is replaced by various nucleophiles. google.com This pathway opens up possibilities for introducing a wide range of functional groups at the 3-position.

Functional Group Transformations and Derivatization

The presence of both an amino and a bromo group on the this compound scaffold allows for a rich derivatization chemistry. The reactivity of the amino group can be harnessed to extend the molecule's π-conjugated system. For instance, condensation reactions with aldehydes or nitrosobenzenes can yield imines (Schiff bases) and azo compounds, respectively. elsevierpure.com

Furthermore, various derivatization reagents can specifically target the primary amino group to enhance analytical detection or to introduce new functionalities. mdpi.com For example, reagents that form fluorescent derivatives can be employed for sensitive detection in complex matrices. The bromo substituent, on the other hand, is amenable to transition metal-catalyzed cross-coupling reactions, which will be discussed in the context of Grignard reactions.

Complex Ligand Synthesis via this compound as an Intermediate

While specific examples of complex ligand synthesis utilizing this compound are not extensively documented in the literature, its structural motifs are highly valuable for the construction of chelating ligands. Aminopyridine and aminopyrimidine derivatives are known to form stable complexes with a variety of metal ions. mdpi.commdpi.com

The synthetic strategy would typically involve the functionalization of the amino group or the substitution of the bromo group. For instance, the amino group can be reacted with other molecules containing coordinating atoms (e.g., nitrogen, oxygen, sulfur) to create polydentate ligands. A common approach is the formation of Schiff bases by condensation with aldehydes or ketones bearing additional donor sites.

Alternatively, the bromo substituent can be displaced via nucleophilic substitution or, more commonly, participate in cross-coupling reactions to link the pyridine core to other heterocyclic or aromatic systems, thereby constructing more elaborate ligand frameworks. The synthesis of scaffolded ligands, where multiple aminopyridine units are attached to a central core, has been explored with related bromo-aminopyridines to create stable multi-metallic complexes. georgiasouthern.edu

Other Key Reaction Chemistries

Grignard Reactions

The bromo substituent at the 2-position of this compound is a prime site for Grignard reactions. The reaction of bromopyridines with magnesium can form a pyridyl Grignard reagent, which is a powerful nucleophile for the formation of carbon-carbon bonds. researchgate.netresearchgate.net This reagent can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce new side chains onto the pyridine ring. researchgate.net

A more common and versatile approach involves the reaction of the bromopyridine with a pre-formed Grignard reagent (R-MgX) in a cross-coupling reaction, often catalyzed by a transition metal like palladium or nickel. organic-chemistry.org This allows for the introduction of a wide range of alkyl, aryl, and other organic fragments at the 2-position. organic-chemistry.orggoogle.com A recent development has shown that such couplings can even be promoted by purple light, avoiding the need for a transition metal catalyst. organic-chemistry.org

| Reaction Type | Reagents | Product Type | Reference |

| Grignard Reagent Formation | Mg, auxiliary reagent | Pyridylmagnesium bromide | researchgate.net |

| Reaction with Electrophiles | Aldehydes, Ketones, Esters | Pyridyl-carbinols, etc. | researchgate.net |

| Cross-Coupling | R-MgX, Pd/Ni catalyst | 2-Alkyl/Aryl-pyridines | organic-chemistry.org |

| Light-Promoted Coupling | R-MgX, purple light | 2-Alkyl/Aryl-pyridines | organic-chemistry.org |

| This table provides a summary of potential Grignard reactions involving the bromo-substituent. |

Hydride Reduction Processes

Hydride reducing agents, such as Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are widely used to reduce various functional groups. umn.educhadsprep.compharmaguideline.comchem-station.comlibretexts.org In the context of this compound, the primary point of interest for hydride reduction would be the carbon-bromine bond. While NaBH₄ is generally not reactive enough to reduce aryl halides, the more powerful LiAlH₄ can, under certain conditions, effect the reductive cleavage of the C-Br bond, replacing the bromine atom with a hydrogen. This would lead to the formation of 3-amino-4,6-dimethylpyridine. The reactivity can be influenced by the solvent and reaction temperature. It is important to note that LiAlH₄ is a very strong reducing agent and can react with other functional groups if present in a derivative of the title compound. umn.educhem-station.com

| Hydride Reagent | General Reactivity towards Aryl Bromides | Potential Product | Reference |

| Sodium Borohydride (NaBH₄) | Generally unreactive | No reaction | chem-station.com |

| Lithium Aluminum Hydride (LiAlH₄) | Can cleave C-Br bond | 3-Amino-4,6-dimethylpyridine | chem-station.com |

| This table outlines the expected reactivity of common hydride reducing agents with the bromo-substituent. |

Leuckart-Wallach Reaction Pathways

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones, using formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. alfa-chemistry.commdpi.comwikipedia.orgresearchgate.netcapes.gov.br This reaction converts a carbonyl group into an amine.

It is crucial to understand that this compound itself would not directly undergo a Leuckart-Wallach reaction as it does not possess a carbonyl group. However, this reaction pathway is relevant in two potential scenarios related to the title compound:

Synthesis: If a synthetic route to this compound were to proceed through a ketone intermediate (e.g., 2-bromo-4,6-dimethylpyridin-3-one), the Leuckart-Wallach reaction could be employed to introduce the amino group at the 3-position.

Derivatization: If a derivative of this compound were to be synthesized that contains a carbonyl group, the Leuckart-Wallach reaction could be used to further functionalize that derivative by converting the carbonyl to an amine.

The general mechanism involves the formation of an iminium ion from the carbonyl compound and the amine source, which is then reduced by a hydride transfer from formate. alfa-chemistry.comwikipedia.org

Mannich Reaction Applications

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a ketone or another enolizable carbonyl compound), an aldehyde (often formaldehyde), and a primary or secondary amine. The product is a β-amino carbonyl compound known as a Mannich base. mdpi.comnih.govthieme-connect.deambeed.com

Expected Reaction Scheme:

In a hypothetical Mannich reaction involving this compound, the amino group would react with an aldehyde, such as formaldehyde (B43269), and a ketone, like acetone, under acidic conditions. The expected product would be a β-aminoketone. The reaction would likely proceed through the formation of an N-pyridin-3-yl iminium ion, which is then attacked by the enol of acetone.

Table 1: Hypothetical Mannich Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| This compound | Formaldehyde | Acetone | HCl | Ethanol | 1-(3-Amino-2-bromo-4,6-dimethylpyridin-1-yl)propan-2-one |

The resulting Mannich base could serve as a valuable intermediate for further synthetic modifications, such as cyclization reactions to form novel heterocyclic systems.

Petasis Reaction Transformations

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or a glyoxylic acid derivative), and an organoboronic acid. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted amines, including α-amino acids and their derivatives. organic-chemistry.orgnih.gov

Given its primary amine functionality, this compound is a viable substrate for the Petasis reaction. The reaction is believed to proceed through the formation of an iminium ion from the amine and the carbonyl compound, which then undergoes nucleophilic attack by the organic group of the boronic acid. organic-chemistry.org

Expected Reaction Scheme:

A plausible Petasis reaction would involve the condensation of this compound with glyoxylic acid and a substituted phenylboronic acid. This would be expected to yield an N-aryl-α-amino acid derivative. The reaction conditions are typically mild, often proceeding at room temperature in solvents like dichloromethane (B109758) or ethanol.

Table 2: Hypothetical Petasis Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

| This compound | Glyoxylic acid | Phenylboronic acid | Dichloromethane | 2-((2-Bromo-4,6-dimethylpyridin-3-yl)amino)-2-phenylacetic acid |

The products of such a reaction, α-amino acids with a substituted pyridine moiety, are of interest in medicinal chemistry due to their potential as building blocks for peptidomimetics and other biologically active compounds.

Ugi Reaction Incorporations

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. This one-pot reaction is renowned for its ability to generate complex α-acylamino amides in a single step with high atom economy. mdpi.com

The primary amino group of this compound makes it a suitable amine component for the Ugi reaction. The reaction mechanism is thought to involve the initial formation of an iminium ion from the amine and the carbonyl compound, which is then trapped by the isocyanide and the carboxylate to form an α-adduct. This intermediate then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the final product. mdpi.com

Expected Reaction Scheme:

In a hypothetical Ugi reaction, this compound could be reacted with a ketone (e.g., acetone), an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., acetic acid). The product would be a complex α-acylamino amide containing the substituted pyridine ring.

Table 3: Hypothetical Ugi Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Solvent | Product |

| This compound | Acetone | tert-Butyl isocyanide | Acetic acid | Methanol | 2-((2-Bromo-4,6-dimethylpyridin-3-yl)(tert-butyl)carbamoyl)-2-methylpropyl acetate |

The Ugi reaction offers a powerful strategy for the rapid generation of diverse libraries of compounds from simple starting materials. The incorporation of the this compound scaffold into Ugi products could lead to the discovery of novel compounds with interesting pharmacological properties.

Derivatization and Analog Development Based on 3 Amino 2 Bromo 4,6 Dimethylpyridine

Utilization as a Building Block for Heterocyclic Compound Synthesis

3-Amino-2-bromo-4,6-dimethylpyridine is a key precursor in the synthesis of diverse, polyfunctionalized heterocyclic compounds, many of which are of pharmaceutical interest. Its utility as a building block stems from the reactivity of its amino and bromo substituents, which can participate in various cyclization and coupling reactions.

Research has demonstrated that related aminopyridine structures are instrumental in constructing fused heterocyclic systems. For instance, 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine, a derivative, has been used to prepare novel heterocycles by reacting it with reagents such as 2-cyano-3,3-bis(methylthio)acrylate, chloroacetyl chloride, phenyl isothiocyanate, and carbon disulfide. researchgate.net These reactions lead to the formation of complex ring systems whose structures have been confirmed by analytical and spectral methods. researchgate.net The base-catalyzed reaction of related aminopyridine derivatives with phenyl isothiocyanate can yield thiocarbamoyl intermediates, which are pivotal for synthesizing various thiazole and thiophene derivatives. researchgate.net

The versatility of aminopyridines extends to the synthesis of pyridodipyrimidines, which are tricyclic systems with four or five nitrogen atoms. nih.gov These compounds can be synthesized through various methods, including the reaction of aminouracil derivatives with aldehydes under different catalytic conditions. nih.gov The adaptability of the aminopyridine core makes it a foundational element for generating libraries of heterocyclic compounds for biological screening.

Synthesis of Pyrazole-3-carboxamide Derivatives

Pyrazole-3-carboxamide derivatives are a class of compounds that have garnered significant attention due to their potent biological activities. Notably, they have been investigated as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), an attractive target for the treatment of acute myeloid leukemia (AML). nih.gov

The synthesis of these derivatives often begins with the construction of an aminopyrazole ring. One of the most common methods for synthesizing 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. chim.it This reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the pyrazole ring. chim.it An alternative major route is the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group on the alkene. chim.it

Starting from this compound, a plausible synthetic route would involve transforming the pyridine (B92270) core into a suitable pyrazole intermediate, which can then be further elaborated to the final carboxamide. Research into novel 1H-pyrazole-3-carboxamide derivatives has yielded compounds with potent inhibitory activity against FLT3 and various FLT3 mutants, as well as significant anti-proliferative effects on AML cell lines. nih.gov For example, compound 8t, a 1H-pyrazole-3-carboxamide derivative, demonstrated an IC50 of 0.089 nM against FLT3 and 1.22 nM against the MV4-11 AML cell line. nih.gov

Development of Novel Isoquinoline Derivatives

Isoquinoline and its partially hydrogenated derivatives, such as tetrahydroisoquinolines, represent a "privileged structure" in medicinal chemistry, forming the core of many biologically active natural and synthetic compounds. nih.gov These scaffolds are known to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, antihypertensive, and neurotropic effects. nih.govnih.gov

The development of novel isoquinoline derivatives often involves multi-step synthetic sequences. For instance, new 5,6,7,8-tetrahydroisoquinolines have been synthesized and characterized for their anticancer and antioxidant properties. nih.gov A general synthetic approach might involve the reaction of a precursor with various electrophiles like methyl iodide, ethyl chloroacetate, or N-aryl-2-chloroacetamides in the presence of a base to build the isoquinoline framework. nih.gov

While direct synthesis from this compound is not explicitly detailed in the available literature, its structure could be modified to serve as a precursor for isoquinoline synthesis. The amino and bromo groups offer handles for introducing side chains and initiating cyclization reactions necessary to construct the fused bicyclic system of isoquinolines. The incorporation of moieties like the 4-(N,N-dimethylamino)phenyl group has been explored to enhance the biological activity of the resulting isoquinoline derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies in Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the key structural features responsible for their biological activity. nih.gov For derivatives of pyridine and related heterocycles, SAR studies have provided valuable insights into how different substituents and their positions on the heterocyclic ring influence their therapeutic effects.

The antiproliferative activity of pyridine derivatives can be significantly influenced by the nature and position of substituents. Studies have shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, whereas the inclusion of halogen atoms or other bulky groups may lead to lower activity. nih.gov

In the context of antibacterial agents, SAR studies on 3-arylcoumarins revealed that a nitro substituent at the 6-position of the coumarin moiety appears to be essential for inhibitory activity against S. aureus. mdpi.com The activity is further modulated by substituents on the 3-aryl ring; for instance, a para-methyl substituent was found to be more favorable than para-nitro or para-methoxy groups. mdpi.com Conversely, introducing an amino group tended to decrease the antibacterial activity. mdpi.com

For H2-receptor antagonists, the structural components of the molecule play distinct roles. In one study, the piperidine ring and an amino group in the polar part of the molecule were found to be essential for interaction with the H2-receptor. nih.gov The connecting carbon chain and the 3,4-diamino-3-cyclobutene-1,2-dione group were identified as crucial for determining the irreversibility of the receptor blocking action. nih.gov

| Compound Class | Substituent/Structural Feature | Effect on Biological Activity | Source |

|---|---|---|---|

| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivatives | Halogen atoms, bulky groups | Lower antiproliferative activity | nih.gov |

| 3-Arylcoumarins (Antibacterial) | 6-Nitro group on coumarin | Essential for activity against S. aureus | mdpi.com |

| 3-Arylcoumarins (Antibacterial) | para-Methyl on 3-aryl ring | Favorable for activity | mdpi.com |

| 3-Arylcoumarins (Antibacterial) | Amino substituent | Decreased activity | mdpi.com |

| H2-Receptor Antagonist | Piperidine ring and -NH2 group | Essential for receptor interaction | nih.gov |

Exploration of Stereoselective Syntheses of Chiral Analogs

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Consequently, the stereoselective synthesis of chiral analogs is a critical aspect of modern drug development, aiming to produce single enantiomers that exhibit the desired therapeutic effect while minimizing potential side effects associated with other stereoisomers.

For nitrogen-containing heterocycles, several powerful methodologies have been developed to achieve high levels of stereocontrol. The synthesis of chiral 3-substituted 3-amino-2-oxindoles, for example, has been accomplished through the enantioselective Mannich reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds. nih.gov This reaction, when catalyzed by chiral cinchona alkaloid-derived squaramides, yields products in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). nih.gov

Another well-established method for creating chiral centers is the diastereoselective Strecker reaction. nih.gov This involves the addition of a cyanide source to an imine formed from a ketone and a chiral amine auxiliary. nih.gov Various chiral auxiliaries, such as (S)-α-methylbenzylamine and (R)-phenylglycinol, have been successfully employed to synthesize chiral α-amino acids with high stereoselectivity. nih.gov

While specific applications of these methods starting directly from this compound are not extensively documented, these established strategies represent the state-of-the-art for introducing chirality into complex heterocyclic frameworks. Derivatives of this compound could be designed to incorporate prochiral centers, which could then be subjected to these or similar stereoselective transformations to yield enantiomerically pure chiral analogs for further biological evaluation.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers precise information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 3-Amino-2-bromo-4,6-dimethylpyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the two methyl groups.

Based on the structure of this compound, a similar pattern would be anticipated. The single proton on the pyridine (B92270) ring at position 5 would likely appear as a singlet. The two methyl groups at positions 4 and 6 would also present as singlets, with their exact chemical shifts influenced by the electronic effects of the bromo and amino substituents. The protons of the amino group at position 3 would typically appear as a broad singlet, the chemical shift of which can be influenced by factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | ~7.0 | Singlet | 1H |

| NH₂ | Variable (broad) | Singlet | 2H |

| CH₃ (at C-4) | ~2.4 | Singlet | 3H |

| CH₃ (at C-6) | ~2.1 | Singlet | 3H |

Note: The predicted chemical shifts are estimations based on the analysis of a structural isomer and general principles of NMR spectroscopy.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Detailed ¹³C NMR data for this compound is not widely published. However, based on the structure, seven distinct carbon signals are expected. The carbons of the pyridine ring would resonate in the aromatic region of the spectrum, with their specific shifts influenced by the attached substituents. The carbon atom bearing the bromine (C-2) would be expected at a lower field compared to the other ring carbons. The carbons attached to the amino group (C-3) and the methyl groups (C-4 and C-6) would also have characteristic chemical shifts. The two methyl carbons would appear at the higher field (more shielded) end of the spectrum.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components within a mixture.

For this compound (C₇H₉BrN₂), the expected exact mass can be calculated based on the isotopic masses of its constituent atoms. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Fragmentation analysis would reveal characteristic losses of substituents, such as the bromine atom or a methyl group, providing further evidence for the proposed structure.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose in the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation and quantification of compounds in a mixture. For the analysis of pyridine derivatives, reversed-phase HPLC is a common approach. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. mtc-usa.com The retention time of this compound would be a key parameter for its identification and purity assessment. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm), leading to higher resolution, faster analysis times, and improved sensitivity. The principles of separation in UPLC are the same as in HPLC, but the higher pressure capabilities of UPLC systems allow for the use of these smaller particles. A UPLC method for this compound would offer a more rapid and efficient analysis compared to traditional HPLC, which is particularly beneficial for high-throughput screening or for the analysis of complex mixtures containing multiple isomers. sielc.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the molecule's vibrational modes. While a specific, peer-reviewed IR spectrum for this compound is not widely published, its characteristic vibrational frequencies can be reliably predicted based on extensive studies of analogous compounds, particularly 3-amino-2-bromopyridine (B189615) and molecules containing dimethylpyridine scaffolds. nih.gov

The key functional groups in this compound—the amino group (-NH₂), the carbon-bromine bond (C-Br), the methyl groups (-CH₃), and the pyridine ring—all exhibit characteristic absorption bands.

Expected Vibrational Modes:

Amino (-NH₂) Group Vibrations: The -NH₂ group is expected to show strong absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. An N-H scissoring (bending) vibration is typically observed around 1600 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also provide structural information.

Methyl (-CH₃) Group Vibrations: The methyl groups will produce characteristic asymmetric and symmetric C-H stretching bands near the 2960-2850 cm⁻¹ region. Bending vibrations for the methyl groups are anticipated around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atom.

A theoretical and experimental study on the closely related 3-amino-2-bromopyridine provides a strong basis for these assignments. nih.gov The addition of the two methyl groups at positions 4 and 6 in the target molecule would primarily introduce the aforementioned C-H stretching and bending modes without significantly altering the characteristic frequencies of the amino and bromo substituents. nih.govijera.com

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | Asymmetric & Symmetric Stretching | Amino (-NH₂) |

| 2960 - 2850 | Asymmetric & Symmetric Stretching | Methyl (-CH₃) |

| ~1600 | N-H Scissoring (Bending) | Amino (-NH₂) |

| 1600 - 1400 | C=C and C=N Stretching | Pyridine Ring |

| ~1465 | Asymmetric Bending | Methyl (-CH₃) |

| ~1375 | Symmetric Bending | Methyl (-CH₃) |

| 600 - 500 | Stretching | Carbon-Bromine (C-Br) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

As of now, the specific crystal structure of this compound has not been reported in publicly available crystallographic databases. However, analysis of related substituted aminopyridine structures allows for an informed prediction of its likely solid-state characteristics. mdpi.comnih.gov

Anticipated Structural Features:

Hydrogen Bonding: The presence of the amino group (-NH₂) as a hydrogen bond donor and the pyridine ring nitrogen as a potential acceptor suggests that strong intermolecular N-H···N hydrogen bonds will be a dominant feature in the crystal packing. researchgate.netresearchgate.net These interactions often lead to the formation of well-defined supramolecular structures, such as dimers or extended chains. mdpi.com

Molecular Planarity: The pyridine ring itself is planar. The degree to which the amino and bromo substituents are co-planar with the ring will be determined by steric and electronic effects.

The determination of the crystal structure of this compound would provide invaluable insight into its molecular conformation and the specific non-covalent interactions that dictate its solid-state architecture.

Computational and Theoretical Investigations of 3 Amino 2 Bromo 4,6 Dimethylpyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool for predicting the intrinsic properties of molecules. For a compound like 3-Amino-2-bromo-4,6-dimethylpyridine, DFT calculations would provide crucial insights into its geometry, stability, and electronic characteristics.

Prediction of Molecular Geometry and Electronic Structure

To investigate the molecular structure of this compound, DFT calculations would be performed. A common approach involves geometry optimization using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). These calculations would yield the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

The electronic structure would also be elucidated through these calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would be generated to identify electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Molecular and Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Analysis of Hydrogen Bonding and Charge Transfer Interactions in Complexes

DFT is also instrumental in studying the non-covalent interactions of this compound, particularly its ability to form hydrogen-bonded complexes and participate in charge transfer (CT) interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor.

To analyze these interactions, the molecule would be modeled in a complex with a suitable partner molecule (e.g., a proton donor or acceptor). The geometry of this complex would be optimized, and the interaction energy would be calculated to determine the strength of the hydrogen bond. Natural Bond Orbital (NBO) analysis would be employed to quantify the charge transfer between the donor and acceptor orbitals, providing a deeper understanding of the nature of the interaction. Studies on similar aminopyridine derivatives have shown that such interactions are crucial for the formation of stable molecular complexes.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be used to explore the potential reaction mechanisms involving this compound. For instance, its participation in cross-coupling reactions, a common transformation for brominated pyridines, could be investigated. DFT calculations would be used to map the potential energy surface of the reaction, identifying transition states and intermediates.

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, in a Suzuki coupling reaction, the calculations would model the oxidative addition, transmetalation, and reductive elimination steps. This would provide insights into the reaction kinetics and the factors influencing the reaction's efficiency and selectivity. Mechanistic studies on related 2-bromopyridine (B144113) compounds have demonstrated the utility of DFT in elucidating complex reaction pathways. researchgate.net

Comparison and Addressing Discrepancies between Experimental and Computational Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Any discrepancies that arise must be carefully analyzed to refine the computational approach.

Systematic Error Checks in Computational Models

When a mismatch between calculated and experimental data occurs, a systematic check of the computational model is necessary. This involves evaluating the chosen DFT functional and basis set to ensure they are appropriate for the system under study. For some systems, standard functionals may not adequately describe certain interactions, such as dispersion forces, necessitating the use of dispersion-corrected functionals.

Basis Set and Solvent Effect Considerations

The choice of basis set can significantly impact the accuracy of the calculations. A larger, more flexible basis set generally provides more accurate results but at a higher computational cost. It is crucial to ensure that the basis set is sufficient to describe the electronic structure of all atoms in the molecule, including the bromine atom.

Furthermore, many chemical reactions and measurements are performed in solution. Therefore, it is essential to account for the effect of the solvent in the computational model. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the solvent environment. These models can significantly improve the agreement between theoretical predictions and experimental observations by accounting for the stabilization or destabilization of charge separation in the solvent. The polarity of the solvent can have a substantial impact on the energies of reactants, products, and transition states.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic nature of molecules, providing profound insights into the conformational preferences of compounds like this compound. By simulating the atomic movements over time, MD allows for a detailed exploration of a molecule's potential energy surface, revealing the various conformations it can adopt and the transitions between them.

The conformational landscape of this compound is chiefly defined by the rotational freedom around several key bonds. These include the C-N bond connecting the amino group to the pyridine ring and the C-C bonds of the two methyl groups. The orientation of the amino group is particularly significant as it can be influenced by steric hindrance from the adjacent bulky bromine atom and a methyl group, as well as by potential intramolecular hydrogen bonding. Theoretical studies on similar aminopyridines have shown that the degree of conjugation between the amino group and the pyridine π-system is highly dependent on its position and interactions with neighboring substituents. mdpi.com

MD simulations can elucidate the energetically favorable orientations of these substituent groups. By tracking the dihedral angles associated with these rotations over the course of a simulation, researchers can construct a statistical map of the conformational space. This analysis helps in identifying the most stable, low-energy conformers and quantifying the energy barriers that separate them. For instance, studies on related molecules often reveal distinct, stable rotamers of the amino group. nih.gov

A crucial aspect that can be investigated using MD simulations is the role of intramolecular interactions, specifically hydrogen bonds. The hydrogen atoms of the amino group could potentially form a hydrogen bond with the lone pair electrons of the nitrogen atom in the pyridine ring or with the adjacent bromine atom. The formation and stability of such bonds would significantly constrain the molecule's flexibility and favor specific planar or near-planar conformations. Computational methods like Natural Bond Orbital (NBO) analysis, often used in conjunction with simulation data, can quantify the strength of these donor-acceptor interactions. nih.govresearchgate.net

Furthermore, the surrounding environment, or solvent, can have a substantial impact on conformational equilibrium. MD simulations can explicitly model solvent molecules, allowing for an examination of how different solvents (e.g., polar like water or non-polar like chloroform) influence the conformational preferences of this compound. Conformations with a higher dipole moment are typically stabilized in polar solvents.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Conformational Parameter | Hypothetical Value/Observation | Significance |

| Amino Group Dihedral Angle (C4-C3-N-H) | Predominantly bimodal distribution with peaks near 0° and 180° | Suggests two primary stable orientations of the amino group relative to the pyridine ring. |

| Rotational Energy Barrier of Amino Group | Estimated at 4-8 kcal/mol | Indicates the energy required to rotate the amino group, reflecting steric and electronic effects. |

| Intramolecular Hydrogen Bond (N-H···N_ring) | Low probability of formation | The geometry may not be optimal for a strong, persistent intramolecular hydrogen bond. |

| Intramolecular Interaction (N-H···Br) | Minor population of conformers show proximity | A weak interaction may exist, slightly influencing the amino group's orientation. |

| Methyl Group Rotational Barrier (C3-C4-C-H) | Low (< 3 kcal/mol) | The methyl groups are expected to rotate relatively freely. |

| Solvent Effects (Simulated in Water vs. Toluene) | A more planar conformer is favored in the non-polar solvent (Toluene). | Highlights the role of the solvent in stabilizing different molecular shapes. |

This illustrative data underscores the capability of molecular dynamics simulations to provide a granular, dynamic picture of the conformational behavior of this compound, which is essential for understanding its chemical properties and potential molecular interactions.

Biological and Biomedical Research Applications

Medicinal Chemistry Applications of 3-Amino-2-bromo-4,6-dimethylpyridine and its Derivatives

Substituted aminopyridines are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse array of biological targets with high affinity. rsc.org The unique electronic and steric properties conferred by the amino, bromo, and dimethyl substitutions on the pyridine (B92270) ring of this compound make it a valuable building block for creating extensive libraries of compounds for drug discovery.

The primary role of this compound in drug discovery is that of a versatile chemical intermediate. Its reactive sites—the amino group and the bromine atom—allow for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The bromine atom can be displaced through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce diverse substituents. This chemical tractability allows for the systematic exploration of the chemical space around the aminopyridine core, a crucial step in identifying lead compounds with desired pharmacological properties. While the specific drug discovery programs that have utilized this compound are not extensively detailed in publicly available literature, the general importance of aminopyridine scaffolds in synthesizing therapeutic agents is well-established. nih.gov

The aminopyridine scaffold is a key component in the development of various receptor antagonists. nih.gov One area of significant interest is the development of antagonists for the 5-hydroxytryptamine 2B (5-HT2B) receptor. The 5-HT2B receptor is implicated in a variety of physiological and pathological processes, and its antagonists have shown therapeutic promise. nih.gov While direct synthesis of 5-HT2B antagonists from this compound is not explicitly documented, the structural motifs present in known 5-HT2B antagonists suggest that derivatives of this compound could be viable candidates. The design of such antagonists often involves a central heterocyclic core, like aminopyridine, which can be appropriately substituted to achieve high affinity and selectivity for the target receptor. The development of potent and selective 5-HT2B receptor antagonists is an active area of research. nih.gov

The therapeutic potential of compounds derived from aminopyridine scaffolds, including those that could be synthesized from this compound, extends to several disease areas. The development of 5-HT2B receptor antagonists, in particular, has opened up new avenues for treating a range of conditions.

Alterations in serotonin signaling in the gut are known to contribute to the pathophysiology of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). The 5-HT2B receptor is expressed in the gastrointestinal tract and is involved in modulating gut motility and visceral sensitivity. Therefore, antagonists of the 5-HT2B receptor are being investigated as potential treatments for IBS, particularly the diarrhea-predominant subtype, by reducing hypersensitivity and normalizing bowel function.

Aminopyridine derivatives have shown potential in the management of pain. For instance, 4-aminopyridine has been studied for its ability to improve conduction in damaged nerves and has shown promise in treating neuropathic pain. drug-dev.comnih.govnih.gov The development of novel aminopyridine derivatives could lead to new therapeutic options for various pain states. nih.gov While not directly linked to 5-HT2B antagonism, the aminopyridine core itself is a valuable pharmacophore in the design of analgesics.

The serotonergic system plays a crucial role in regulating mood and emotions, and dysfunction of this system is implicated in depression and anxiety disorders. While the primary targets for current antidepressants are serotonin transporters and other serotonin receptor subtypes, the 5-HT2B receptor is also being explored as a potential target. The modulation of 5-HT2B receptor activity could offer a novel mechanism for treating these debilitating conditions. The aminopyridine scaffold is a common feature in many centrally acting drugs, and its derivatives are being investigated for various neurological and psychiatric disorders. rsc.orgnih.gov

Therapeutic Potential of Derived Compounds in Disease Treatment and Prevention

Respiratory Diseases (e.g., Asthma, COPD, Pulmonary Hypertension)

The serotonin 2B (5-HT2B) receptor has emerged as a significant target in the pathophysiology of several respiratory diseases, most notably pulmonary hypertension. While there is no direct evidence linking this compound to these conditions, its potential as a 5-HT2B receptor antagonist, based on the pharmacological activity of other pyridine-containing molecules, warrants a discussion of its hypothetical role in respiratory disease research.

Pulmonary Hypertension (PH):

Pulmonary hypertension is a severe condition characterized by high blood pressure in the arteries of the lungs. The 5-HT2B receptor is implicated in the proliferation of pulmonary artery smooth muscle cells, a key factor in the vascular remodeling seen in PH. pulmonaryhypertensionnews.comimmune-system-research.com Consequently, antagonists of the 5-HT2B receptor have been investigated as a therapeutic strategy.

Research on established 5-HT2B antagonists has demonstrated promising results in preclinical models of pulmonary hypertension. For instance, compounds like PRX-08066 have been shown to reduce key indicators of pulmonary arterial hypertension and improve cardiac output in animal studies. wikipedia.org Another antagonist, SB-204741, has been found to prevent the development of pulmonary arterial hypertension and reduce vascular stiffness in a mouse model of hereditary PAH. caymanchem.com These findings suggest that a compound with a pyridine scaffold, such as this compound, could be a candidate for synthesis and evaluation as a novel 5-HT2B receptor antagonist for the potential treatment of pulmonary hypertension.

Chronic Obstructive Pulmonary Disease (COPD):

The role of serotonin and its receptors in COPD is an area of active investigation. Chronic inflammation and airway remodeling are hallmarks of COPD. Studies have suggested that both 5-HT2A and 5-HT2B receptors may be involved in these processes. Therefore, a dual antagonist or a selective 5-HT2B antagonist could theoretically have a beneficial effect.

Asthma:

The involvement of the 5-HT2B receptor in asthma is less clear, with some research pointing to a complex role for serotonin in airway inflammation and hyperresponsiveness. Further investigation would be needed to determine if antagonism of the 5-HT2B receptor would be a viable therapeutic approach for asthma.

Other Disease States Linked to 5-HT2B Receptor Activity

Beyond respiratory diseases, the 5-HT2B receptor is implicated in a variety of other physiological and pathological processes. Overstimulation of this receptor has been linked to the development of valvular heart disease. wikipedia.org Therefore, 5-HT2B receptor antagonists are being explored for their potential in treating this condition. The receptor also plays a role in the central nervous system, and its modulation could have implications for psychiatric disorders. patsnap.com Furthermore, research has suggested that 5-HT2B receptor antagonism may have applications in certain types of cancer by inhibiting fibroblast activation. wikipedia.org

Exploration of Biochemical Pathway Modulation by Compound Derivatives

Given the potential of this compound as a scaffold for drug discovery, the exploration of how its derivatives might modulate key biochemical pathways is a critical area of research. Based on the known mechanisms of other 5-HT2B receptor antagonists, derivatives of this compound could potentially influence several signaling cascades.

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. nih.gov This coupling initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). nih.gov

Derivatives of this compound designed as 5-HT2B antagonists would be expected to block these initial steps. Furthermore, downstream pathways that are often activated by 5-HT2B receptor signaling and could be modulated by such derivatives include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: The 5-HT2B receptor has been shown to activate the Ras/Raf/MAPK (ERK) signaling pathway, which is crucial for cell proliferation and differentiation. pnas.org The antagonist PRX-08066 has been demonstrated to inhibit 5-HT-induced MAPK activation. immune-system-research.com

Tyrosine Kinase Pathways: There is evidence of cross-talk between 5-HT2B receptors and receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR). pnas.org Antagonism of the 5-HT2B receptor could interfere with this transactivation.

TGF-β1 and WNT3α Signaling Pathways: In the context of fibrosis, antagonism of 5-HT2A and 5-HT2B receptors has been shown to have antifibrotic effects mediated by the TGF-β1 and WNT3α signaling pathways. nih.gov

The following table summarizes the potential biochemical pathway modulation by hypothetical derivatives of this compound, based on the actions of known 5-HT2B antagonists.

| Biochemical Pathway | Effect of 5-HT2B Agonism | Potential Effect of Antagonist Derivatives |

| Gq/11-PLC-IP3/DAG | Activation | Inhibition |

| Intracellular Calcium | Increase | Attenuation of Increase |

| MAPK/ERK | Activation | Inhibition |

| PDGFR Transactivation | Activation | Inhibition |

| TGF-β1 Signaling | Upregulation in fibrosis | Downregulation |

| WNT3α Signaling | Upregulation in fibrosis | Downregulation |

Research into the Biological Activity of Precursors and Related Pyridine Compounds

The potential biological activities of this compound can also be inferred from the known activities of its precursors and structurally related pyridine compounds.

A key precursor in the synthesis of many substituted pyridines is 3-aminocrotononitrile . This compound serves as a versatile building block in organic synthesis, particularly for the creation of heterocyclic systems like pyridines and pyrimidines, which are core structures in many pharmaceuticals, agrochemicals, and dyes. While 3-aminocrotononitrile itself is not primarily studied for its biological activity, its role in the synthesis of biologically active molecules is well-established.

The broader family of pyridine derivatives exhibits a vast range of biological activities. The introduction of different substituents onto the pyridine ring can dramatically alter the pharmacological properties of the resulting molecule. Research on various substituted pyridines has revealed compounds with:

Anticancer Activity: Certain dimethylpyridine derivatives have been studied for their cytotoxic properties against various cancer cell lines. mdpi.com

Antimicrobial Activity: Bromo-substituted pyridine derivatives have shown potential as antibacterial and antiviral agents. mdpi.comresearchgate.net For example, a bromo-substituted imidazo[4,5-b]pyridine derivative displayed selective activity against the respiratory syncytial virus (RSV). mdpi.com

Anti-inflammatory Activity: Some pyridine derivatives act as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. mdpi.com

Antimalarial Activity: Several pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity. nih.gov

The following table provides a summary of the observed biological activities in compounds structurally related to this compound.

| Compound Class | Specific Example/Substitution | Observed Biological Activity | Reference |

| Dimethylpyridine Derivatives | Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Anti-COX-1/COX-2, Anticancer | mdpi.com |

| Bromo-substituted Pyridines | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Antiviral (RSV) | mdpi.com |

| Aminopyridine Derivatives | Various | Diverse activities including antitumor, antiviral, antimicrobial | researchgate.netnih.gov |

| Substituted Pyridines | General | Antimalarial, Anti-inflammatory, Vasodilating | nih.govnih.gov |

While direct experimental data on this compound is scarce, its chemical structure places it within a class of compounds of significant interest to medicinal chemists. The established link between 5-HT2B receptor antagonism and the potential treatment of respiratory diseases like pulmonary hypertension provides a strong rationale for investigating this compound and its derivatives as potential therapeutic agents. Furthermore, the diverse biological activities observed in other substituted pyridine compounds suggest that this compound could serve as a valuable scaffold for the development of novel drugs targeting a range of diseases. Future research should focus on the synthesis of this compound and its analogues, followed by in vitro and in vivo screening to elucidate their pharmacological profiles and therapeutic potential.

Emerging Research Directions and Future Perspectives

Integration into Advanced Materials Science Research

The integration of 3-Amino-2-bromo-4,6-dimethylpyridine into advanced materials science is an area of growing interest. The distinct electronic and steric properties conferred by its halogen and amino substituents make it a valuable candidate for designing novel functional materials. Halogenated diaminopyridine derivatives are recognized as promising intermediates in materials science due to their capacity for forming complex intermolecular interactions. mdpi.com

The structure of this compound allows for a variety of non-covalent interactions, which are fundamental to the construction of supramolecular assemblies. The amino group and the pyridine (B92270) nitrogen can act as both hydrogen bond donors and acceptors, facilitating the formation of predictable and robust structural motifs. mdpi.com These interactions, including N–H···N and C–H···N hydrogen bonds, are critical for crystal engineering and the design of materials with specific topologies and properties. The presence of the bromine atom further introduces the possibility of halogen bonding, an increasingly utilized interaction in the design of liquid crystals, porous solids, and other functional materials. The interplay of these forces suggests that this compound could serve as a key component in the development of new organic semiconductors, non-linear optical materials, or porous organic frameworks.

Novel Catalytic Applications and Catalyst Design

In the realm of catalysis, the pyridine moiety is a well-established ligand for a wide range of metal-catalyzed reactions. nih.gov this compound offers multiple coordination sites—the pyridine nitrogen and the exocyclic amino group—allowing it to function as a versatile ligand in the design of novel catalysts. These sites can chelate to a single metal center or bridge multiple metals, creating unique catalytic environments.

Research into related structures suggests potential applications in photocatalysis. For instance, the incorporation of copper-nitrogen (Cu-N) dopants derived from pyridine-like structures into carbon dots has been shown to significantly boost electron transfer and enhance performance in photooxidation reactions. This points to the potential of using this compound as a precursor for nitrogen-rich, metal-doped carbonaceous materials for catalytic applications. Furthermore, the bromo-substituent provides a reactive handle for immobilization onto solid supports or for further functionalization through cross-coupling reactions, enabling the design of heterogeneous catalysts with improved stability and recyclability. The basicity of the pyridine ring also allows it to play a role in reactions that involve proton transfer steps.

Future Scope in Pharmaceutical Research and Development Utilizing Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine ring being the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.gov Its prevalence is due to its ability to engage in beneficial interactions with biological targets, such as hydrogen bonding and π-π stacking, and its capacity to improve key pharmacological parameters like water solubility and bioavailability. nih.govnih.govresearchgate.net The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties to optimize its potency, selectivity, and pharmacokinetic profile. nih.gov

The specific substitution pattern of this compound makes it an attractive scaffold for drug discovery. The amino and bromo groups are key functional handles for building molecular complexity and exploring structure-activity relationships. Research on structurally similar compounds highlights this potential. For example, derivatives of 2-bromo-4,6-dimethylpyrimidin-5-ol, which shares the bromo-dimethyl-amino core structure, have been designed and synthesized as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), showing efficacy in models of hepatocellular carcinoma. nih.gov This demonstrates the utility of this chemical motif in developing targeted cancer therapies. Moreover, other substituted pyridines have been investigated for treating diseases mediated by inflammatory cytokines like TNF-α and IL-1β, suggesting a broad therapeutic potential for novel pyridine derivatives. google.com

Green Chemistry Approaches in the Synthesis and Application of this compound